molecular formula C9H13BO3 B11908937 Dimethyl (2-methoxyphenyl)boronate CAS No. 253280-01-2

Dimethyl (2-methoxyphenyl)boronate

Cat. No.: B11908937
CAS No.: 253280-01-2
M. Wt: 180.01 g/mol
InChI Key: SEQIFORDAFGMLW-UHFFFAOYSA-N
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Description

Dimethyl (2-methoxyphenyl)boronate is an organoboron compound with the chemical formula C9H13BO3. It is a boronic ester, which is a class of compounds widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl (2-methoxyphenyl)boronate can be synthesized through several methods. One common approach involves the reaction of 2-methoxyphenylboronic acid with dimethyl sulfate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the use of diisopropylaminoborane as a boron source. In this procedure, 1-chloro-2-methoxybenzene is reacted with diisopropylaminoborane in the presence of a palladium catalyst and a base such as triethylamine. The reaction mixture is then quenched with methanol and purified to obtain the desired boronate .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Industrial processes are optimized for efficiency and may involve continuous flow reactors and automated purification systems to ensure high yield and consistency.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2-methoxyphenyl)boronate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

    Bases: Such as potassium carbonate or triethylamine for substitution reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki–Miyaura coupling.

    Phenols: Formed through oxidation reactions.

    Substituted Aromatics: Formed through substitution reactions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of dimethyl (2-methoxyphenyl)boronate in Suzuki–Miyaura coupling involves the formation of a palladium-boron complex. The palladium catalyst facilitates the transmetalation step, where the boronate group transfers to the palladium center, followed by reductive elimination to form the carbon-carbon bond . This process is highly efficient and allows for the formation of a wide variety of biaryl compounds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl (2-methoxyphenyl)boronate is unique due to its methoxy substituent, which can influence the reactivity and selectivity of the compound in various reactions. This makes it a versatile reagent in organic synthesis, offering different reactivity profiles compared to other boronic acids and esters.

Conclusion

This compound is a valuable compound in organic chemistry, with diverse applications in synthesis, medicinal chemistry, materials science, and biological research. Its unique properties and reactivity make it an essential reagent for researchers and industrial chemists alike.

Properties

CAS No.

253280-01-2

Molecular Formula

C9H13BO3

Molecular Weight

180.01 g/mol

IUPAC Name

dimethoxy-(2-methoxyphenyl)borane

InChI

InChI=1S/C9H13BO3/c1-11-9-7-5-4-6-8(9)10(12-2)13-3/h4-7H,1-3H3

InChI Key

SEQIFORDAFGMLW-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OC)(OC)OC

Origin of Product

United States

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